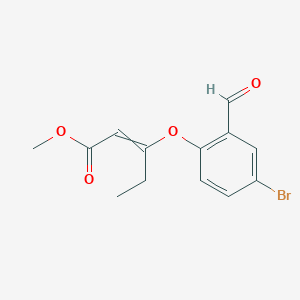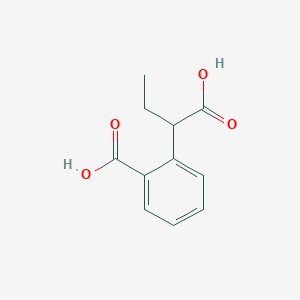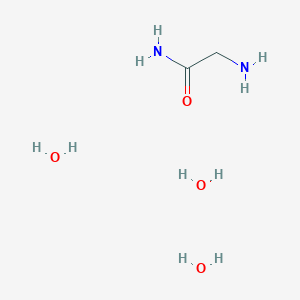
Glycinamide--water (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycinamide–water (1/3) is a compound formed by the combination of glycinamide and water in a 1:3 ratioIt is the amide derivative of the amino acid glycine and is known for its water solubility and white solid appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycinamide can be synthesized by treating the amino acid ester of glycine with ammonia. This reaction results in the formation of glycinamide as a white solid .
Industrial Production Methods: In industrial settings, glycinamide is often produced through the same method of treating glycine esters with ammonia. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions: Glycinamide undergoes various chemical reactions, including:
Oxidation: Glycinamide can be oxidized to form glycine.
Reduction: It can be reduced to form ethylenediamine.
Substitution: Glycinamide can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Glycine.
Reduction: Ethylenediamine.
Substitution: Various substituted amides depending on the reactants used.
Aplicaciones Científicas De Investigación
Glycinamide–water (1/3) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of glycineamide ribonucleotide, an intermediate in purine biosynthesis.
Biology: Acts as a ligand for transition metals, facilitating various biochemical reactions.
Medicine: Utilized in cell culture work due to its buffering capacity near physiological pH.
Industry: Employed in the production of hydrogels and other polymeric materials for drug delivery and tissue engineering
Mecanismo De Acción
Glycinamide exerts its effects through various mechanisms:
Comparación Con Compuestos Similares
Glycinamide is unique compared to other similar compounds due to its specific properties and applications:
Propiedades
Número CAS |
660853-22-5 |
|---|---|
Fórmula molecular |
C2H12N2O4 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2-aminoacetamide;trihydrate |
InChI |
InChI=1S/C2H6N2O.3H2O/c3-1-2(4)5;;;/h1,3H2,(H2,4,5);3*1H2 |
Clave InChI |
SJNSDIZVUJLETP-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)N)N.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12517356.png)
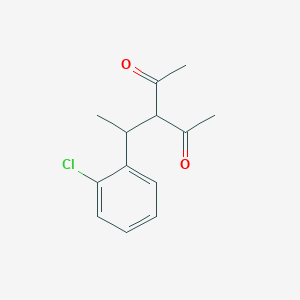
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)

![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
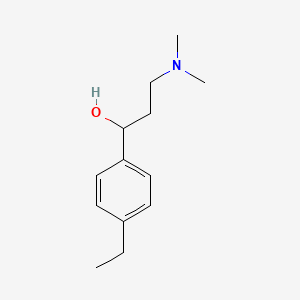
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
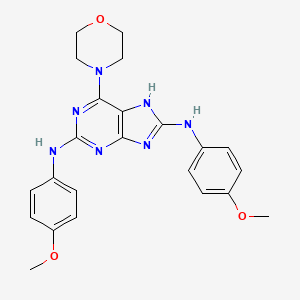
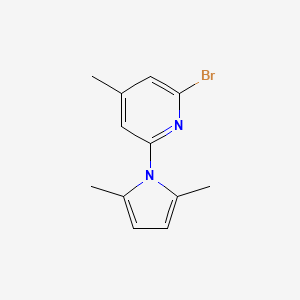
![(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid](/img/structure/B12517403.png)

